molecular formula C28H27BO2 B13106390 4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane

Cat. No.: B13106390
M. Wt: 406.3 g/mol
InChI Key: JTRMBPZYJPOLIB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a biphenyl group substituted with a naphthyl moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable aryl halide under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the electrophile. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-(4’-(naphthalen-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,2-dioxaborolane is unique due to its naphthyl-substituted biphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C28H27BO2

Molecular Weight

406.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(4-naphthalen-2-ylphenyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C28H27BO2/c1-27(2)28(3,4)31-29(30-27)26-17-15-22(16-18-26)21-9-11-23(12-10-21)25-14-13-20-7-5-6-8-24(20)19-25/h5-19H,1-4H3

InChI Key

JTRMBPZYJPOLIB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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